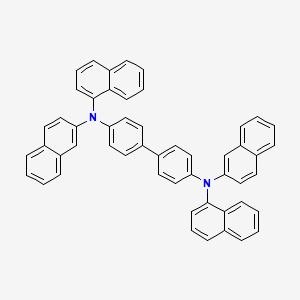

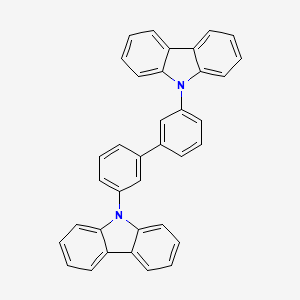

N,N'-二-1-萘基-N,N'-二-2-萘基联苯胺

描述

Synthesis Analysis

The synthesis of naphthalene derivatives and related compounds involves various chemical reactions. For instance, the synthesis of benzidine derivatives through oxidative self-coupling of N,N-dialkylanilines using naphthalene-1,8-diylbis(diphenylmethylium) as an oxidant is described, which could be related to the synthesis of N,N'-Di-1-naphthyl-N,N'-di-2-naphthylbenzidine . Additionally, the construction of pentacyclic benzo[b]indeno-[1,2,3-de][1,8]naphthyridine derivatives via a four-component domino reaction under microwave irradiation is another example of the complex synthetic routes employed in creating naphthalene-based compounds .

Molecular Structure Analysis

The molecular structures of naphthalene derivatives are often characterized by planarity and aromaticity, which contribute to their unique chemical properties. For example, the X-ray structure of alkoxy-functionalized dibenzo[fg,op]naphthacenes reveals planar molecular structures, which could be similar to the structure of N,N'-Di-1-naphthyl-N,N'-di-2-naphthylbenzidine . The crystallographic elucidation of compounds such as 1-(naphthylamino)-1-(p-chlorophenylhydrazono)-2-propanone provides insights into the planarity and potential π-π stacking interactions that could also be relevant to the benzidine derivative .

Chemical Reactions Analysis

Naphthalene derivatives undergo various chemical reactions, including oxidation and cyclization. For instance, naphthalene dioxygenase from Pseudomonas sp. can oxidize toluene and ethylbenzene, suggesting that similar enzymes or chemical conditions might affect the oxidation states of naphthalene moieties in N,N'-Di-1-naphthyl-N,N'-di-2-naphthylbenzidine . The synthesis of naphthodithiophenes and their derivatives, which are isoelectronic with pyrene, involves redox reactions that could be relevant to the redox behavior of benzidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For example, the fluorescence of dibenzo[b,h][1,6]naphthyridines and their interaction with DNA suggests that N,N'-Di-1-naphthyl-N,N'-di-2-naphthylbenzidine might also exhibit fluorescence and potential biological interactions . The antimicrobial activities of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives indicate that naphthalene derivatives can have significant biological effects . The conductive properties of naphthodithiophenes in charge-transfer complexes and low-bandgap polymers suggest that N,N'-Di-1-naphthyl-N,N'-di-2-naphthylbenzidine might also have electronic applications .

科学研究应用

有机电子和电荷传输材料

N,N'-二-1-萘基-N,N'-二-2-萘基联苯胺,通常缩写为 NPB,在有机电子领域得到应用。它因其在有机玻璃薄膜的电荷传输中的作用而受到研究。具体来说,NPB 是用于有机发光二极管 (OLED) 和其他电致发光器件中的空穴传输材料 (HTM) 的关键组成部分。研究探索了用不同浓度的其他有机化合物掺杂 NPB,以检查对电荷载流子迁移率和热激电流 (TSC) 的影响 (Weise, Keith, Malm, & Seggern, 2005)。另一项研究重点关注掺杂小分子有机材料中渗流的陷阱浓度依赖性,这对于优化有机电子器件的性能至关重要 (Weise, Keith, Malm, & Seggern, 2005)。

电磷光和发光器件

NPB 也已被用于电磷光器件的开发中,其中它作为空穴传输层的角色增强了这些器件的效率和亮度。例如,它与铼配合物结合使用,在电磷光器件中实现了高效的白光发射 (Li, Zhang, Feng, Cheng, Wu, Ma, Liu, Sheng, & Lee, 2003)。此外,NPB 的电致发光特性在 OLED 的多功能分子背景下得到进一步探索,突出了其在该领域的通用性和重要性 (Jia, Feng, Bai, Lu, Wang, & Vamvounis, 2005)。

异质结构发光二极管

在一种新颖的应用中,NPB 被用于无机/有机异质结构发光二极管中,在紫外光谱中发射。这项研究突出了 NPB 与 n 型 ZnO 纳米棒之间的独特相互作用,为新型发光器件的开发做出了贡献 (Sun, Huang, Wang, & Xu, 2008)。

作用机制

The hole current in amorphous films of “N,N’-Di-1-naphthyl-N,N’-di-2-naphthylbenzidine” strongly depends on substrate temperature during vacuum deposition . The enhanced hole current and air stability of the films deposited at a substrate temperature value of about 275K can be attributed to their higher density and thermal stability compared to those of films fabricated at other substrate temperature values .

未来方向

The future directions of “N,N’-Di-1-naphthyl-N,N’-di-2-naphthylbenzidine” research could involve further studies on its properties and potential applications. For instance, understanding how deposition conditions affect the film structures and electrical properties of vacuum-deposited amorphous films could lead to new strategies for controlling, mitigating, or eliminating electronic disorder from organic thin film devices .

属性

IUPAC Name |

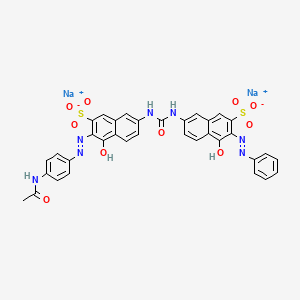

N-naphthalen-1-yl-N-[4-[4-[naphthalen-1-yl(naphthalen-2-yl)amino]phenyl]phenyl]naphthalen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H36N2/c1-3-15-43-35-47(33-27-37(43)11-1)53(51-21-9-17-41-13-5-7-19-49(41)51)45-29-23-39(24-30-45)40-25-31-46(32-26-40)54(48-34-28-38-12-2-4-16-44(38)36-48)52-22-10-18-42-14-6-8-20-50(42)52/h1-36H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZPDEZIQWOVPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N(C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC6=CC=CC=C6C=C5)C7=CC=CC8=CC=CC=C87)C9=CC=CC1=CC=CC=C19 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H36N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3'-Di-tert-pentyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B3028807.png)

![(3R,4R)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B3028825.png)